molecular formula C10H9NO B1202560 7-Amino-2-naphthol CAS No. 93-36-7

7-Amino-2-naphthol

Cat. No.: B1202560
CAS No.: 93-36-7
M. Wt: 159.18 g/mol
InChI Key: WSUYONLKFXZZRV-UHFFFAOYSA-N
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Description

7-Amino-2-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, featuring an amino group at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

7-Amino-2-naphthol plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and other organic compounds. It interacts with several enzymes and proteins, including azoreductases, which catalyze the reduction of azo bonds in dyes. This interaction is essential for the degradation of azo dyes, leading to the formation of aromatic amines, including this compound . Additionally, this compound can act as a substrate for various oxidoreductases, influencing redox reactions within cells.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can inhibit the growth of certain bacterial cells, such as Staphylococcus aureus, by interfering with cell viability and proliferation . In eukaryotic cells, this compound influences cell signaling pathways and gene expression, potentially altering cellular metabolism. Its impact on cell function includes modulation of oxidative stress responses and interactions with cellular antioxidants.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, its interaction with azoreductases leads to the reduction of azo bonds, resulting in the formation of aromatic amines . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can undergo oxidative degradation, leading to the formation of various byproducts . These changes can affect its long-term impact on cellular function, including potential cytotoxic effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions and metabolic pathways. At higher doses, this compound can induce toxic effects, including oxidative stress and damage to cellular components . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of azo dyes. It interacts with enzymes such as azoreductases and oxidoreductases, which facilitate its conversion into various metabolites . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells, impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects . The localization of this compound can influence its activity and function, including its interactions with cellular biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Amino-2-naphthol can be synthesized through several methods. One common approach involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The process typically involves dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite while maintaining the temperature between 60-65°C. The resulting solution is then acidified to precipitate this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: It participates in electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, sulfonated, and nitrated naphthol derivatives.

Properties

IUPAC Name

7-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYONLKFXZZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51761-16-1 (hydrochloride)
Record name 2-Amino-7-naphthol
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DSSTOX Substance ID

DTXSID90239221
Record name 2-Amino-7-naphthol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-36-7
Record name 7-Amino-2-naphthalenol
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Record name 2-Amino-7-naphthol
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Record name 7-Amino-2-naphthol
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Record name 2-Amino-7-naphthol
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Record name 7-amino-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of an amino group at the 7th position of 2-naphthol affect its photoacidity compared to a methoxy group at the same position?

A: Research indicates that substituting the 7th position of 2-naphthol with an amino group leads to significant changes in photoacidity compared to a methoxy substitution at the same position. Specifically, the presence of the electron-donating amino group in 7-Amino-2-naphthol results in a much higher excited-state pKa (9.6 ± 0.2) compared to the 7-methoxy derivative (pKa = 2.7 ± 0.1) []. This difference highlights the significant impact of electron-donating groups on the photoacidity of 2-naphthol derivatives.

Q2: How does the nature of the substituent at the 7th position of 2-naphthol influence the relationship between Hammett parameters and ground- and excited-state acidity?

A: Studies on a series of 7-substituted-2-naphthol compounds reveal a non-linear correlation between Hammett parameters (σp) and both ground- and excited-state acidity []. Interestingly, the Hammett plots exhibit a distinct break separating electron-donating and electron-withdrawing substituents. This divergence suggests a change in the reaction mechanism or the nature of the excited state depending on the electronic properties of the substituent at the 7th position. Further investigation into the specific interactions between the substituent and the naphthol ring, particularly in the excited state, is crucial to fully understand this phenomenon.

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